molecular formula C15H14N4O4S B5639018 MFCD06009519

MFCD06009519

Cat. No.: B5639018
M. Wt: 346.4 g/mol
InChI Key: OKKOUOHHDWTNTD-UHFFFAOYSA-N
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Description

MFCD06009519 (hypothetical identifier; exact structural data unavailable in provided evidence) is presumed to be a boronic acid derivative based on analogous compounds in the evidence. For this analysis, we infer its properties using structurally related compounds, such as CAS 1046861-20-4 (MDL: MFCD13195646), a bromo-chloro-substituted phenylboronic acid with the molecular formula C₆H₅BBrClO₂ and molecular weight 235.27 g/mol . Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and materials science due to their reactivity with diols and transition-metal catalysts .

Key inferred properties of this compound:

  • Molecular polarity: ~48.98 (calculated using topological polar surface area analogs) .
  • Solubility: ~0.24 mg/mL in aqueous/organic solvents, comparable to other halogenated boronic acids .

Properties

IUPAC Name

3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-8-11-14(24-12(8)13(16)21)18-7-19(15(11)22)6-10(20)17-5-9-3-2-4-23-9/h2-4,7H,5-6H2,1H3,(H2,16,21)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKOUOHHDWTNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD06009519 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor molecules under controlled conditions to form the desired compound. Industrial production methods often involve large-scale reactions in specialized reactors, ensuring high yield and purity. The exact details of the synthetic routes and reaction conditions are typically proprietary information held by the manufacturing companies .

Chemical Reactions Analysis

MFCD06009519 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxidized derivatives, while in substitution reactions, different functional groups may be introduced .

Scientific Research Applications

MFCD06009519 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic effects, particularly in the treatment of certain diseases. In medicine, it is being explored for its potential as a drug candidate due to its unique molecular properties. Additionally, in industry, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of MFCD06009519 involves its interaction with specific molecular targets and pathways within cells. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies have shown that this compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Key Observations :

Halogen Substitution : All boronic acids (this compound, CAS 1046861-20-4) exhibit bromo-chloro substituents, enhancing electrophilicity for cross-coupling reactions. In contrast, CAS 1761-61-1 is a benzimidazole derivative with distinct reactivity .

Solubility : Boronic acids show lower aqueous solubility (~0.24 mg/mL) due to hydrophobic aryl groups, whereas benzimidazole derivatives (CAS 1761-61-1) achieve higher solubility (0.687 mg/mL) via polar heterocycles .

Synthetic Methods : Boronic acids are synthesized via palladium-catalyzed cross-coupling (e.g., using Pd(dppf)Cl₂ in THF/water) , while benzimidazoles employ condensation reactions with aldehydes and diamines under green conditions .

Insights :

  • Boronic acids (this compound, CAS 1046861-20-4) show low PAINS alerts, making them suitable for high-throughput screening.

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